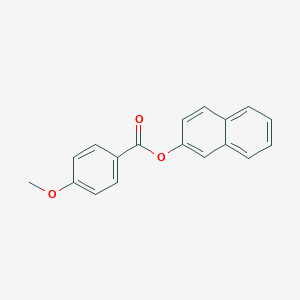

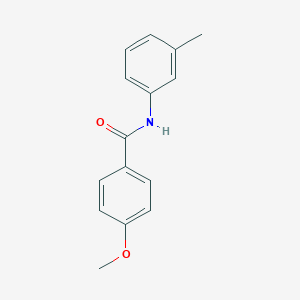

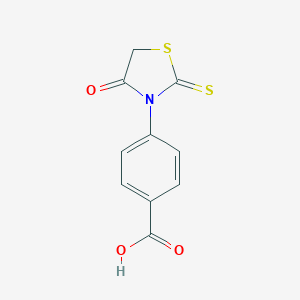

![molecular formula C11H12N2S2 B188285 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione CAS No. 314260-78-1](/img/structure/B188285.png)

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as thienopyrimidines . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the structure of a related compound was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections . The crystal structure is further stabilized by intermolecular C-H…N, N-H…N C-H…O, N-H…O, and π-π interactions .Molecular Structure Analysis

X-ray characterization of this compound is described in the literature . The compound crystallizes in the monoclinic space group P21/c with a=7.0013 (2)Å, b=8.3116 (3)Å, c=18.374 (6)Å, β=91.746 (2)°, V=1068.76 (6)Å3, z=4 .Chemical Reactions Analysis

The addition of excess lithium iodide does not notably enhance the rate, whereas the use of sub-molar quantities has a rate limiting effect .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.3 . It has a density of 1.52g/cm3 and a boiling point of 477.1ºC at 760 mmHg . The molecular formula is C11H12N2OS .Aplicaciones Científicas De Investigación

Importance in Synthesis

The broader synthetic applications and bioavailability of pyrano[2,3-d]pyrimidine scaffolds highlight their importance in medicinal and pharmaceutical industries. The development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts emphasizes the adaptability and significance of these compounds in synthesizing lead molecules for further research and development (Parmar, Vala, & Patel, 2023).

Chemistry and Properties

The chemistry of compounds containing benzothiazol-2-yl groups, such as 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, involves preparation procedures, properties, and complex formation with different protonated or deprotonated forms. Their spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activity offer a vast field of study and application in various branches of chemistry (Boča, Jameson, & Linert, 2011).

Anti-inflammatory Activities

Research on pyrimidine derivatives, including those related to 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, demonstrates their significant anti-inflammatory effects. These compounds inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others, showing their potential in developing new anti-inflammatory agents (Rashid et al., 2021).

Optical Sensors

Pyrimidine derivatives have been identified as suitable candidates for use as optical sensors due to their ability to form coordination as well as hydrogen bonds. This makes them appropriate for sensing applications in addition to their biological and medicinal uses, demonstrating the versatility of compounds like 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione in scientific research (Jindal & Kaur, 2021).

Synthesis and Characterization

The synthesis, characterization, and in-vitro anti-inflammatory activity of substituted 1,2,3,4 tetrahydropyrimidine derivatives, including compounds similar to 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, further underscore the therapeutic potential and necessity for ongoing investigation into their anti-inflammatory capabilities (Gondkar, Deshmukh, & Chaudhari, 2013).

Propiedades

IUPAC Name |

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNDBNSJFCLBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=C2C(=S)NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383111 |

Source

|

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

CAS RN |

314260-78-1 |

Source

|

| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B188204.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B188210.png)